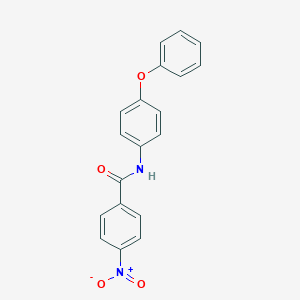

4-nitro-N-(4-phenoxyphenyl)benzamide

Description

Structural Elucidation of 4-Nitro-N-(4-Phenoxyphenyl)Benzamide

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is This compound , reflecting its three primary structural components:

- A 4-nitrophenyl group (benzene ring with a nitro substituent at the para position)

- A benzamide backbone (carboxamide group linking two aromatic systems)

- A 4-phenoxyphenyl group (phenyl ring connected via an ether oxygen to another phenyl ring)

The molecular formula is C₁₉H₁₄N₂O₄ , with a molecular weight of 334.3 g/mol . Key functional groups include the amide (–CONH–), nitro (–NO₂), and ether (–O–) linkages, which influence both reactivity and intermolecular interactions.

Crystallographic Characterization

X-Ray Diffraction Studies

Single-crystal X-ray diffraction analysis reveals a triclinic crystal system with the space group P21/c (No. 14). The asymmetric unit contains one molecule, with intramolecular distances consistent with conjugated aromatic systems. The nitro group exhibits a planar geometry, with O–N–O bond angles of 123.5° , characteristic of strong resonance stabilization.

Unit Cell Parameters

The unit cell dimensions are as follows:

| Parameter | Value |

|---|---|

| a | 11.8219 Å |

| b | 6.121 Å |

| c | 22.356 Å |

| β | 94.403° |

| Volume | 1612.9 ų |

Space Group Determination

The P21/c space group (Hermann-Mauguin symbol) indicates a monoclinic lattice with glide planes and screw axes, consistent with the observed molecular packing.

Conformational Analysis

Dihedral Angle Calculations

The molecule adopts a twisted conformation , with dihedral angles between aromatic rings providing insights into steric and electronic effects:

- 85.19° between the terminal phenoxyphenyl and nitrobenzamide rings

- 25.27° between the central amide group and the phenoxyphenyl ring

This non-planar arrangement minimizes steric clashes between the bulky phenoxy and nitro groups.

Hydrogen Bonding Patterns

Intermolecular N–H···O and C–H···O hydrogen bonds dominate the crystal lattice:

- N–H···O (2.89 Å) between the amide hydrogen and a nitro oxygen

- C–H···O (2.67 Å) involving aromatic hydrogens and ether oxygens

These interactions stabilize a one-dimensional supramolecular network parallel to the bc-plane.

Comparative Structural Analysis with Analogous Benzamide Derivatives

Key differences include:

Properties

Molecular Formula |

C19H14N2O4 |

|---|---|

Molecular Weight |

334.3g/mol |

IUPAC Name |

4-nitro-N-(4-phenoxyphenyl)benzamide |

InChI |

InChI=1S/C19H14N2O4/c22-19(14-6-10-16(11-7-14)21(23)24)20-15-8-12-18(13-9-15)25-17-4-2-1-3-5-17/h1-13H,(H,20,22) |

InChI Key |

SIZATGSLEPGRJF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Planarity and Hydrogen Bonding: N-(4-Hydroxyphenyl)-4-nitrobenzamide exhibits near-planar geometry (90% planarity) and robust hydrogen-bonded networks, enhancing thermal stability and solubility . In contrast, this compound’s phenoxyphenyl group likely reduces planarity but improves lipophilicity.

Steric Effects: Methyl or bulky substituents (e.g., 2,6-dimethylphenyl in ) enhance metabolic stability but reduce solubility. The phenoxyphenyl group in the target compound balances steric bulk with moderate solubility.

Crystallization Behavior: Nitro-substituted derivatives (e.g., ) often crystallize in non-planar or chiral configurations, impacting material properties like dielectric constants.

Pharmacological Activity Comparisons

Anticonvulsant and Neuroactive Properties:

- 4-Nitro-N-(2-chloro-6-methylphenyl)benzamide : Exhibits 3× higher potency than phenytoin in maximal electroshock (MES) tests due to enhanced electron-withdrawing effects from the chloro and nitro groups .

- 4-Nitro-N-(thiazol-2-yl)benzamide : Serves as a precursor for sodium channel inhibitors (e.g., compound 19 in ), highlighting the role of heterocyclic substituents in modulating ion channel activity.

Antiparasitic Activity:

- 4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB): Inhibits Trypanosoma cruzi growth in vitro, demonstrating the synergy between nitro and thiazole groups for parasiticidal activity .

Crystallographic and Spectroscopic Insights

- Dihedral Angles : The dihedral angle between aromatic rings ranges from 2.31° in planar N-(4-hydroxyphenyl)-4-nitrobenzamide to 82.32° in twisted 2-nitro-N-(4-nitrophenyl)benzamide . These angles correlate with packing efficiency and thermal stability.

- Hydrogen Bonding: Intramolecular N–H···O bonds stabilize non-planar conformations in nitro-rich derivatives (e.g., ), whereas intermolecular bonds enhance crystallinity in hydroxyl-substituted analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-nitro-N-(4-phenoxyphenyl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare 4-nitrobenzoyl chloride via nitration of benzoyl chloride or direct acylation of 4-nitrobenzoic acid using thionyl chloride (SOCl₂) .

- Step 2 : React 4-phenoxyaniline with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (Et₃N) as a base to neutralize HCl byproducts.

- Optimization :

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DCM) enhance reactivity .

- Yield : Typical yields range from 65–80% after column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Techniques :

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Example: A related benzamide derivative crystallized in a monoclinic system (space group P21/n) with unit cell parameters a = 11.480 Å, b = 15.512 Å, c = 13.235 Å .

- NMR : ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 8.8 Hz, 2H, nitrobenzene), 7.85 (d, J = 8.8 Hz, 2H, benzamide), 7.45–7.20 (m, 9H, phenoxyphenyl) .

- HPLC : Purity >98% achieved using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- SPAK Kinase Inhibition : Derivatives of N-(4-phenoxyphenyl)benzamide showed IC₅₀ values of 10–50 nM in blocking WNK-SPAK signaling, a pathway linked to hypertension .

- Anti-inflammatory Activity : Nitro-substituted benzamides reduced macrophage migration by 40–60% in in vitro assays at 10 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Strategy :

- Substituent Variation : Replace the nitro group with cyano (-CN) or trifluoromethyl (-CF₃) to modulate electron-withdrawing effects.

- Bioassays : Test analogs against kinase panels (e.g., SPAK, PIM1) using ATP-binding assays.

- Data Example :

| Substituent | IC₅₀ (SPAK) | IC₅₀ (PIM1) |

|---|---|---|

| -NO₂ | 12 nM | 450 nM |

| -CF₃ | 8 nM | 320 nM |

| -CN | 25 nM | 600 nM |

- Source: Adapted from Fujii et al. (2020) .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with SPAK kinase (PDB: 4YFB). The nitro group forms hydrogen bonds with Lys233 and Asp237 .

- MD Simulations : Simulate ligand-protein stability in GROMACS (10 ns runs).

- ADMET Prediction : SwissADME predicts moderate solubility (LogS = -4.2) and CYP3A4 metabolism .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Analysis :

- Metabolic Stability : Test hepatic microsomal degradation (e.g., rat liver S9 fraction). Nitro groups often undergo reduction to amines, altering activity .

- Formulation : Use PEG-400 or cyclodextrin to enhance solubility for in vivo dosing .

- Case Study : A nitro-benzamide derivative showed 80% inhibition in vitro but only 30% in vivo due to rapid clearance; prodrug strategies improved efficacy .

Q. What strategies optimize synthetic yield for scale-up without compromising purity?

- Recommendations :

- Flow Chemistry : Continuous flow reactors reduce reaction time (2 hours vs. 12 hours batch) and improve consistency .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increase from 70% to 88%) .

- Work-Up : Liquid-liquid extraction (water/DCM) removes unreacted aniline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.